molecular formula C6H4BrN3 B1289087 3-Amino-5-bromopyridine-2-carbonitrile CAS No. 573675-27-1

3-Amino-5-bromopyridine-2-carbonitrile

Cat. No. B1289087
M. Wt: 198.02 g/mol
InChI Key: WDKOOTHLXCMQGH-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Sodium nitrite (0.7 g, 10.15 mmol) was added to a cooled suspension of 3-amino-5-bromopicolinonitrile (1.67 g, 8.43 g) in 37% hydrochloric acid (14 ml, 169 mmol) and water (4.5 ml) and stirred for 1 h at 0-5° C. Copper powder (0.134 g, 2.11 mmol) was added and the mixture refluxed for 1 h. The mixture was cooled, quenched with ice water and basified with 48% NaOH. The mixture was extracted with EtOAc. The organic phase was washed with water and brine, dried over anhydrous Na2SO4, filtered and evaporated to give 1.21 g of the product. 1H-NMR (400 MHz; d6-DMSO): δ 8.75 (d, 1H, J=1.9 Hz), 8.90 (d, 1H, J=1.9 Hz).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Copper
Quantity
0.134 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:7]([C:13]#[N:14])=[N:8][CH:9]=[C:10]([Br:12])[CH:11]=1.[ClH:15]>O.[Cu]>[Br:12][C:10]1[CH:11]=[C:6]([Cl:15])[C:7]([C:13]#[N:14])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.67 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)C#N
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Two
Name
Copper
Quantity
0.134 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with ice water and basified with 48% NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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